![molecular formula C18H25N5O3S2 B11305294 N-cyclopropyl-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11305294.png)
N-cyclopropyl-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the cyclopropyl group, and the attachment of the methanesulfonamido group. Common reagents used in these reactions include ethyl bromide, cyclopropylamine, and methanesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.
化学反応の分析
N-シクロプロピル-2-[(4-エチル-5-{[(4-メチルフェニル)(メチルスルホニル)アミノ]メチル}-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドは、以下を含むさまざまな化学反応を受けることができます。
酸化: スルファニル基は、スルホキシドまたはスルホンを形成するように酸化できます。
還元: トリアゾール環は、特定の条件下で還元できます。
置換: メチルスルホニル基は、求核置換反応を使用して他の官能基で置換できます。これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびメトキシドナトリウムなどの求核剤が含まれます
科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗ウイルス作用など、その潜在的な生物活性について調査されています。
医学: 特に新規薬剤の開発におけるその潜在的な治療効果について調査されています。
科学的研究の応用
N-CYCLOPROPYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
作用機序
N-シクロプロピル-2-[(4-エチル-5-{[(4-メチルフェニル)(メチルスルホニル)アミノ]メチル}-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドの作用機序は、特定の分子標的および経路との相互作用を含みます。トリアゾール環は、さまざまな酵素や受容体と相互作用することが知られており、その活性を阻害する可能性があります。 メチルスルホニル基は、化合物の溶解性と生物学的利用能を高め、標的に効果的に到達できるようにする可能性があります .
類似の化合物との比較
N-シクロプロピル-2-[(4-エチル-5-{[(4-メチルフェニル)(メチルスルホニル)アミノ]メチル}-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドは、以下のような他の類似の化合物と比較できます。
N-シクロプロピル-2-[(4-エチル-5-ピリジン-4-イル-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミド: この化合物には、メチルフェニル基の代わりにピリジニル基が含まれており、その生物活性と化学的特性が変化する可能性があります.
N-シクロプロピル-2-[(4-エチル-5-(4-メトキシフェニル)-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミド:
類似化合物との比較
Similar Compounds
Some compounds similar to N-CYCLOPROPYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE include:
- N-(2-METHYLPHENYL)-2-({4-(3-METHYLPHENYL)-5-[(PHENYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- N-(5-CHLORO-2-METHYLPHENYL)-2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- N-(2-ETHYL-6-METHYLPHENYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE .
Uniqueness
The uniqueness of N-CYCLOPROPYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C18H25N5O3S2 |
|---|---|
分子量 |
423.6 g/mol |
IUPAC名 |
N-cyclopropyl-2-[[4-ethyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H25N5O3S2/c1-4-22-16(20-21-18(22)27-12-17(24)19-14-7-8-14)11-23(28(3,25)26)15-9-5-13(2)6-10-15/h5-6,9-10,14H,4,7-8,11-12H2,1-3H3,(H,19,24) |
InChIキー |
XAQYZERASPUAFC-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2CC2)CN(C3=CC=C(C=C3)C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


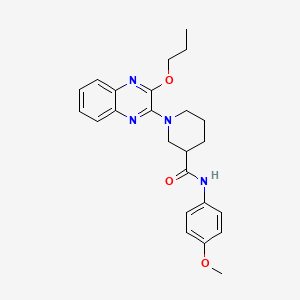
![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11305220.png)
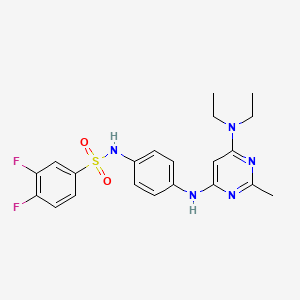
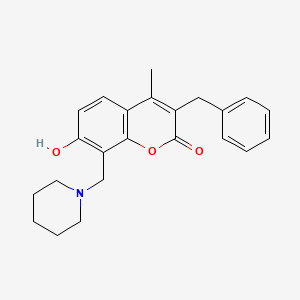
![Methyl 2-({2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate](/img/structure/B11305226.png)
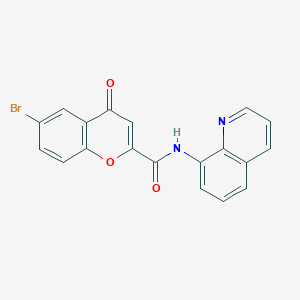
![N-(4-methoxyphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11305232.png)
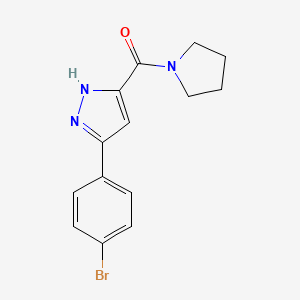
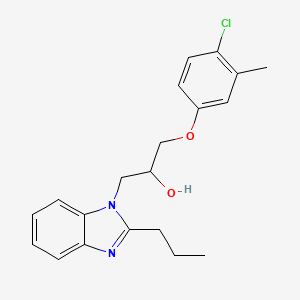
![N-(4-methylbenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11305243.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11305247.png)
![N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11305253.png)
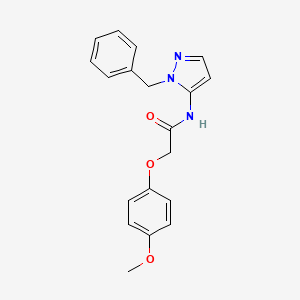
![6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11305270.png)
